molecular formula C6H10ClF3N2O B2770409 1-(3-Aminopyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one hydrochloride CAS No. 2268029-70-3

1-(3-Aminopyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one hydrochloride

Cat. No. B2770409
CAS RN: 2268029-70-3
M. Wt: 218.6
InChI Key: DGYKMTUZZKRYJQ-UHFFFAOYSA-N
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Description

“1-(3-Aminopyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one hydrochloride” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . The second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Chemical Reactions Analysis

The chemical reactions involving pyrrolidine compounds are diverse and can be categorized based on the synthetic strategies used . These include ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings . The influence of steric factors on biological activity is also investigated, along with the structure–activity relationship (SAR) of the studied compounds .

Scientific Research Applications

Organic Acid Applications in Oil and Gas Operations Organic acids, including derivatives and compounds related to 1-(3-Aminopyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one hydrochloride, have been explored for their potential in oil and gas operations, particularly in acidizing jobs. These acids serve as alternatives to hydrochloric acid (HCl) for formation-damage removal, dissolution of drilling-mud filter cakes, and as iron-sequestering agents due to their lesser corrosivity and better environmental profile. The retardation performance of these organic acids, when used in high-temperature operations, showcases their utility in enhancing oil recovery while mitigating the associated risks of using more corrosive and environmentally damaging chemicals (Alhamad, Alrashed, Munif, & Miskimins, 2020).

Polyvinylpyrrolidone (PVP) in Drug Delivery Polyvinylpyrrolidone (PVP), a polymer related to pyrrolidone-based compounds, is widely utilized in pharmaceutical, biomedical, and nutraceutical fields as a carrier for various active principles. The versatility and unique properties of PVP make it suitable for developing new pharmaceutical forms, including microparticles, nanoparticles, fibers, hydrogels, tablets, and films. Its role in drug delivery highlights the importance of pyrrolidone-based compounds in enhancing the solubility, stability, and efficacy of drug formulations (Franco & De Marco, 2020).

Hydrophilic Interaction Chromatography Pyrrolidone-based compounds contribute significantly to advancements in chromatographic techniques, such as hydrophilic interaction chromatography (HILIC). HILIC is an essential method for separating polar, weakly acidic, or basic samples, leveraging the polar nature of pyrrolidone derivatives as stationary phases. This method offers a complementary approach to reversed-phase liquid chromatography, enhancing the separation of peptides, proteins, oligosaccharides, drugs, and various natural compounds. The use of pyrrolidone-based stationary phases exemplifies the scientific application of pyrrolidone derivatives in analytical chemistry, improving the selectivity and efficiency of chromatographic separations (Jandera, 2011).

Fluorinated Amino Acids in Protein Design Fluorocarbons, including fluorinated derivatives of pyrrolidone-based compounds, have been investigated for their potential in protein design. The introduction of fluorinated amino acids into proteins aims to create molecules with novel properties, such as increased stability against chemical and thermal denaturation while retaining biological activity. This approach underscores the broader utility of fluorinated compounds in biotechnology and pharmaceutical research, offering new avenues for developing more robust and effective therapeutic proteins (Buer & Marsh, 2012).

properties

IUPAC Name

1-(3-aminopyrrolidin-1-yl)-2,2,2-trifluoroethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3N2O.ClH/c7-6(8,9)5(12)11-2-1-4(10)3-11;/h4H,1-3,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYKMTUZZKRYJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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